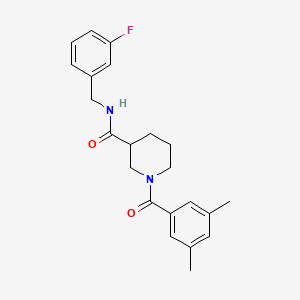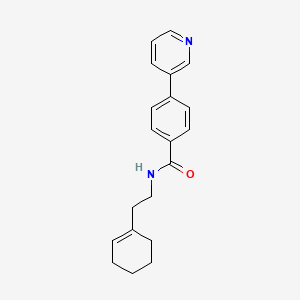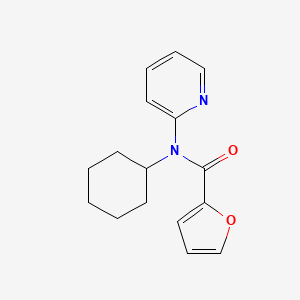
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide, also known as PSQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PSQ is a quinoline derivative that exhibits potent anticancer activity against various cancer cell lines, including lung, colon, and breast cancer.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is not fully understood, but several studies have proposed possible pathways. 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been found to inhibit the activity of several enzymes involved in cancer progression, such as topoisomerase II and histone deacetylase. Furthermore, 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are essential proteins involved in the apoptotic pathway. 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to increased apoptosis in cancer cells. Additionally, 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is its potent anticancer activity against various cancer cell lines. 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been shown to be effective against both solid and hematological tumors, making it a promising candidate for further research and development. Additionally, the synthesis method of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is relatively simple and cost-effective, allowing for large-scale production.
However, there are also several limitations to using 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide in lab experiments. 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been found to exhibit cytotoxicity against normal cells, which may limit its use in clinical settings. Furthermore, the exact mechanism of action of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For the research and development of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide include investigating its synergistic effects with other anticancer agents and its potential use in combination with other therapies.
Métodos De Síntesis
The synthesis of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide involves the reaction of 2-phenylquinoline-4-carboxylic acid with piperidine and sulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the final 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide compound. The synthesis method of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is relatively simple and cost-effective, making it an attractive candidate for further research and development.
Aplicaciones Científicas De Investigación
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been extensively studied for its potential use as an anticancer agent. Several in vitro and in vivo studies have demonstrated its ability to induce cell death in various cancer cell lines. 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.
Propiedades
IUPAC Name |
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(28-21-12-9-13-22(18-21)34(32,33)30-16-7-2-8-17-30)24-19-26(20-10-3-1-4-11-20)29-25-15-6-5-14-23(24)25/h1,3-6,9-15,18-19H,2,7-8,16-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGSQDIHIQLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)


![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)




![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
